3-((3-Hydroxypropyl)amino)propanamide oxalate 3-((3-Hydroxypropyl)amino)propanamide oxalate
Brand Name: Vulcanchem
CAS No.: 1201633-44-4
VCID: VC2804928
InChI: InChI=1S/C6H14N2O2.C2H2O4/c7-6(10)2-4-8-3-1-5-9;3-1(4)2(5)6/h8-9H,1-5H2,(H2,7,10);(H,3,4)(H,5,6)
SMILES: C(CNCCC(=O)N)CO.C(=O)(C(=O)O)O
Molecular Formula: C8H16N2O6
Molecular Weight: 236.22 g/mol

3-((3-Hydroxypropyl)amino)propanamide oxalate

CAS No.: 1201633-44-4

Cat. No.: VC2804928

Molecular Formula: C8H16N2O6

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

3-((3-Hydroxypropyl)amino)propanamide oxalate - 1201633-44-4

Specification

CAS No. 1201633-44-4
Molecular Formula C8H16N2O6
Molecular Weight 236.22 g/mol
IUPAC Name 3-(3-hydroxypropylamino)propanamide;oxalic acid
Standard InChI InChI=1S/C6H14N2O2.C2H2O4/c7-6(10)2-4-8-3-1-5-9;3-1(4)2(5)6/h8-9H,1-5H2,(H2,7,10);(H,3,4)(H,5,6)
Standard InChI Key ASKGERVAJRTARQ-UHFFFAOYSA-N
SMILES C(CNCCC(=O)N)CO.C(=O)(C(=O)O)O
Canonical SMILES C(CNCCC(=O)N)CO.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structure

3-((3-Hydroxypropyl)amino)propanamide oxalate is registered in the PubChem database with CID 44236858. The compound was first added to the database on October 19, 2009, with the most recent modification on April 5, 2025 . The molecular structure consists of a propanamide group connected to a 3-hydroxypropylamine through a secondary amine linkage, forming a salt with oxalic acid.

Structural Identifiers

The chemical structure can be identified through various chemical notations and identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 3-((3-Hydroxypropyl)amino)propanamide oxalate

Identifier TypeValue
PubChem CID44236858
Molecular FormulaC8H16N2O6
Molecular Weight236.22 g/mol
IUPAC Name3-(3-hydroxypropylamino)propanamide;oxalic acid
SMILESC(CNCCC(=O)N)CO.C(=O)(C(=O)O)O
InChIInChI=1S/C6H14N2O2.C2H2O4/c7-6(10)2-4-8-3-1-5-9;3-1(4)2(5)6/h8-9H,1-5H2,(H2,7,10);(H,3,4)(H,5,6)
InChIKeyASKGERVAJRTARQ-UHFFFAOYSA-N

The compound can also be referred to by several synonyms, including:

  • 3-((3-Hydroxypropyl)amino)propanamide oxalate

  • 3-(3-hydroxypropylamino)propanamide;oxalic acid

  • N3-(3-Hydroxypropyl)-beta-alaninamide ethanedioate(salt)

  • 1201633-44-4 (CAS Registry Number)

Component Compounds

3-((3-Hydroxypropyl)amino)propanamide oxalate consists of two component compounds:

  • 3-[(3-Hydroxypropyl)amino]propanamide (CID 28306941)

  • Oxalic acid (C2H2O4)

Physical and Chemical Properties

The physical and chemical properties of 3-((3-Hydroxypropyl)amino)propanamide oxalate are largely determined by its molecular structure, particularly the presence of multiple functional groups that influence its solubility, reactivity, and intermolecular interactions.

General Properties

While specific experimental physicochemical data for this compound is limited in the available literature, the following properties can be inferred based on its structure:

Table 2: Predicted Physical and Chemical Properties

PropertyExpected Value/CharacteristicBasis for Prediction
Physical StateCrystalline solidTypical for organic oxalate salts
SolubilitySoluble in water; limited solubility in non-polar solventsPresence of polar functional groups and salt form
Hydrogen Bonding PotentialHighContains hydroxyl, amine, and amide groups
Acid-Base BehaviorWeakly basic amine component; acidic oxalate componentChemical structure
StabilityStable under standard conditionsSimilar to related compounds

Structural Features and Reactivity

The compound possesses several key functional groups that contribute to its chemical behavior:

  • Secondary amine (R2NH): Can participate in nucleophilic reactions and hydrogen bonding

  • Primary amide (CONH2): Capable of hydrogen bonding and hydrolysis under appropriate conditions

  • Primary alcohol (CH2OH): Can undergo oxidation and participate in hydrogen bonding

  • Oxalate counterion: Contributes to crystallinity and solubility properties

Structural Comparison with Related Compounds

Comparing 3-((3-Hydroxypropyl)amino)propanamide oxalate with related compounds provides insights into its potential properties and applications.

Comparison with the Hydrochloride Analogue

Table 3: Comparison with Structurally Related Compound

Characteristic3-((3-Hydroxypropyl)amino)propanamide oxalate3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride
Molecular FormulaC8H16N2O6C6H15ClN2O2
Molecular Weight236.22 g/mol182.65 g/mol
PubChem CID4423685856832093
Amine GroupSecondary aminePrimary amine
CounterionOxalateChloride
CAS Number1201633-44-41220034-67-2
Created in PubChemOctober 19, 2009March 8, 2012

The difference in counterions (oxalate vs. chloride) likely affects crystallinity, solubility, and stability, while the difference in the amine group (secondary vs. primary) would impact reactivity and hydrogen bonding patterns .

Spectroscopic MethodExpected FeaturesCharacteristic Assignments
IR Spectroscopy3300-3500 cm⁻¹
3200-3600 cm⁻¹
1630-1690 cm⁻¹
1700-1750 cm⁻¹
1050-1150 cm⁻¹
N-H stretching
O-H stretching
Amide C=O stretching
Oxalate C=O stretching
C-O stretching
¹H NMR1.5-2.0 ppm
2.3-2.6 ppm
2.6-3.0 ppm
3.3-3.6 ppm
3.6-3.8 ppm
5.5-6.5 ppm
7.0-8.0 ppm
Central CH₂ protons
CH₂CO protons
CH₂N protons
CH₂OH protons
OH proton
NH₂ protons
NH and COOH protons
¹³C NMR25-40 ppm
40-50 ppm
55-65 ppm
160-170 ppm
170-180 ppm
Aliphatic CH₂ carbons
CH₂N carbons
CH₂OH carbon
Oxalate C=O carbons
Amide C=O carbon
Mass Spectrometrym/z 149
m/z 132
m/z 114
m/z 89
[M-C₂H₂O₄+H]⁺ (parent amine)
[M-C₂H₂O₄-NH₃+H]⁺
[M-C₂H₂O₄-NH₃-H₂O+H]⁺
Oxalate-related fragment

Current Research Directions and Future Perspectives

The search results indicate several active research areas involving compounds with structural similarities to 3-((3-Hydroxypropyl)amino)propanamide oxalate.

Blood-Brain Barrier Penetration Research

One significant research direction involves optimizing compounds for blood-brain barrier penetration, which is crucial for neurological applications. Researchers are investigating:

"The traditional PAMPA assay was developed as a useful low-cost tool for assessing potential passive membrane permeability for drug-like compounds... BBB-PAMPA was developed and was found to possess [improved properties]" .

The structural features of 3-((3-Hydroxypropyl)amino)propanamide oxalate, particularly its balanced hydrophilic-lipophilic properties, make it potentially relevant to this research area.

MDR1 Efflux Transporter Interactions

Another important research direction involves understanding and minimizing interactions with efflux transporters:

"MDR1 Recognition. It was hoped that the best low TPSA candidates from this assay may serve as new templates for further development" .

The moderate molecular weight and careful balance of polar functional groups in 3-((3-Hydroxypropyl)amino)propanamide oxalate could make it a candidate for investigation in this context.

Future Research Possibilities

Potential future research directions for 3-((3-Hydroxypropyl)amino)propanamide oxalate include:

  • Systematic exploration of structure-activity relationships through synthesis and testing of derivatives

  • Investigation of its potential as a building block for more complex bioactive molecules

  • Evaluation of its properties regarding blood-brain barrier penetration

  • Assessment of potential biological activities, particularly in contexts suggested by structurally related compounds

  • Exploration of alternative salt forms to modulate physical properties and biological behavior

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